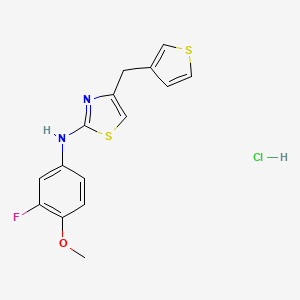

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Description

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a 3-fluoro-4-methoxyphenyl group at the N-position and a thiophen-3-ylmethyl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Thiazole derivatives are widely explored for their biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2OS2.ClH/c1-19-14-3-2-11(7-13(14)16)17-15-18-12(9-21-15)6-10-4-5-20-8-10;/h2-5,7-9H,6H2,1H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVWNWCQFEBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=CS2)CC3=CSC=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

Introduction of the Thiophene Moiety: The thiophene group is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Substitution on the Phenyl Ring: The 3-fluoro-4-methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a fluorinated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions for substitution reactions often involve strong bases (e.g., sodium hydride) or acids (e.g., sulfuric acid) to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The compound exhibits promising potential as a lead molecule in drug development, particularly for conditions requiring novel therapeutic agents. Its unique structural features, including the thiazole and thiophene moieties, enhance its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives, including N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride. Research indicates that compounds with similar structures can inhibit viral replication through various mechanisms, including interference with viral enzyme activity.

Case Study:

A study published in MDPI reported that thiazole derivatives demonstrated significant antiviral activity against various viruses, with some exhibiting half-maximal effective concentration (EC50) values in the low micromolar range . The specific interactions of this compound with viral targets are yet to be fully elucidated but are promising for further exploration.

Antibacterial Properties

The antibacterial efficacy of thiazole derivatives has been well-documented, with many compounds showing superior activity compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazol-2-amine Derivatives

Compound A: N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate (from )

- Structural Differences : Replaces the 3-fluoro-4-methoxyphenyl group with a 6-methoxypyridin-3-yl moiety and substitutes the thiophen-3-ylmethyl with pyridin-2-yl.

- Functional Impact : Protonation occurs at the pyridine nitrogen, forming a 3D hydrogen-bonded network with water and bromide ions. This contrasts with the target compound, where protonation likely occurs at the thiazole’s amine group due to the electron-withdrawing fluorine atom .

Compound B : N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (from )

- Structural Differences : Lacks the thiophen-3-ylmethyl group and substitutes the 3-fluoro-4-methoxyphenyl with a 2,4-dichlorophenyl group.

- Functional Impact : Chlorine atoms increase lipophilicity but reduce hydrogen-bonding capacity compared to the fluorine and methoxy groups in the target compound .

Thiophene-Modified Analogues

Compound C : Thiophene fentanyl hydrochloride (from )

- Structural Differences : Shares a thiophene ring but diverges in core structure (fentanyl backbone vs. thiazol-2-amine).

- Functional Impact : The opioid activity of fentanyl derivatives contrasts with the target compound’s putative kinase or anti-inflammatory activity, highlighting the role of the thiazole core in modulating target specificity .

Compound D : N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine (from )

- Structural Differences : Contains an allyl group and a 4-methoxyphenyl substituent but lacks the fluorine atom and thiophene ring.

Key Data Tables

Table 1: Substituent Effects on Physicochemical Properties

*Calculated using group contribution methods.

Research Findings and Mechanistic Insights

- Electron-Withdrawing vs. Donor Groups: The 3-fluoro-4-methoxyphenyl group in the target compound balances electron-withdrawing (F) and electron-donating (OCH3) effects, enhancing both solubility and binding to hydrophobic enzyme pockets .

- Thiophene vs.

- Salt Formation : Hydrochloride salt formation (target compound) improves aqueous solubility over neutral analogs (e.g., Compound B), critical for bioavailability .

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 356.9 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-(3-fluoro-4-methoxyphenyl)-4-(thiophen-3-ylmethyl)thiazol-2-amine have shown effectiveness against various strains of bacteria and fungi. A systematic study on thiazole derivatives highlighted their potential as antimicrobial agents, emphasizing the importance of substituents on the thiazole ring for enhancing activity against pathogens .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies demonstrate that modifications in the thiazole structure can lead to compounds with potent cytotoxic effects against cancer cell lines. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring have shown improved potency against various cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal strains | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimalarial | High potency against Plasmodium falciparum |

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity. For instance, the presence of electron-withdrawing groups such as fluorine enhances the compound's potency by increasing electron deficiency, which is crucial for interaction with biological targets .

Case Studies

- Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum. The results indicated that certain structural modifications significantly increased antimalarial activity while maintaining low cytotoxicity in mammalian cells .

- Leishmanicidal Activity : Hybrid thiazole compounds demonstrated promising leishmanicidal effects in vitro, showing significant reductions in intracellular amastigotes and alterations in mitochondrial integrity of the parasites .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with specific receptors involved in disease pathways, providing a rationale for its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.